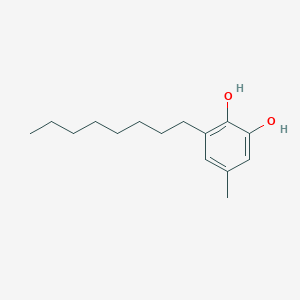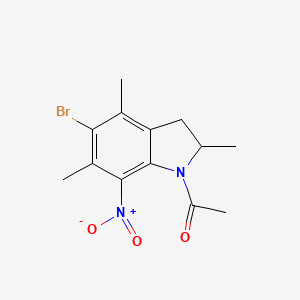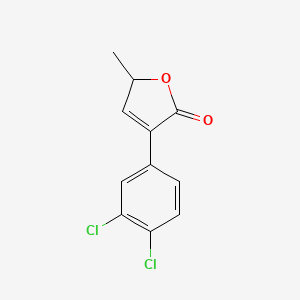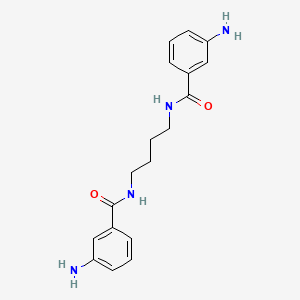
5-Methyl-3-octylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-octylbenzene-1,2-diol is an organic compound with the molecular formula C15H24O2. It belongs to the class of aromatic compounds known as catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group and an octyl chain attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-octylbenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, a rhodium-catalyzed enantioselective syn addition of bis(catecholato)diboron to simple alkenes in the presence of (S)-Quinap provides enantioenriched 1,2-diols after subsequent oxidation . Another method involves the use of hypervalent iodine reagents for the dioxygenation of aryl alkenes under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and environmentally friendly reagents is often preferred to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-Methyl-3-octylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
科学的研究の応用
5-Methyl-3-octylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s catechol structure makes it a useful model for studying enzyme-catalyzed reactions involving catechols.
Medicine: Research into its potential therapeutic properties, such as antioxidant and antimicrobial activities, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-3-octylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. For example, it can act as an antioxidant by donating electrons to neutralize free radicals.
類似化合物との比較
Similar Compounds
Hydroxytyrosol: A compound with a similar catechol structure, known for its antioxidant properties.
4-Ethyl-1,2-benzenediol: Another catechol derivative with different substituents on the benzene ring.
3,4-Dihydroxyphenylethyleneglycol: A compound with two hydroxyl groups and an ethylene glycol moiety.
Uniqueness
5-Methyl-3-octylbenzene-1,2-diol is unique due to its specific combination of a methyl group and an octyl chain attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
201858-80-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
5-methyl-3-octylbenzene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-13-10-12(2)11-14(16)15(13)17/h10-11,16-17H,3-9H2,1-2H3 |
InChIキー |
APKDDKUIEPOCMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(C(=CC(=C1)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)


![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)

![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)

![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)


